![molecular formula C42H48F3O5- B14281475 6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate CAS No. 126675-87-4](/img/structure/B14281475.png)
6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure includes a naphthalene core, a biphenyl group, and a trifluorooctan-2-yl moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the naphthalene-2-carboxylate core, followed by the introduction of the biphenyl and trifluorooctan-2-yl groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality material. The scalability of the synthetic route is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.
Reduction: Reduction reactions can simplify the structure or alter its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace specific groups within the molecule, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in derivatives with modified functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, contributing to the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The compound’s trifluorooctan-2-yl moiety is particularly important for its binding affinity and specificity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[({8-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
- 6-[({8-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
Uniqueness
Compared to similar compounds, 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate stands out due to its longer alkyl chain (decyloxy group), which enhances its hydrophobicity and potentially improves its interaction with lipid membranes. This unique feature may contribute to its superior performance in certain applications, such as drug delivery and material science.
Propiedades
Número CAS |
126675-87-4 |
|---|---|
Fórmula molecular |
C42H48F3O5- |
Peso molecular |
689.8 g/mol |
Nombre IUPAC |
6-[8-[4-(4-decoxyphenyl)phenyl]-1,1,1-trifluorooctan-2-yl]oxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C42H49F3O5/c1-2-3-4-5-6-7-10-13-28-49-38-26-24-33(25-27-38)32-18-16-31(17-19-32)14-11-8-9-12-15-39(42(43,44)45)50-41(48)37-23-21-34-29-36(40(46)47)22-20-35(34)30-37/h16-27,29-30,39H,2-15,28H2,1H3,(H,46,47)/p-1 |
Clave InChI |
OINOUEYLFFBPMJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCC(C(F)(F)F)OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
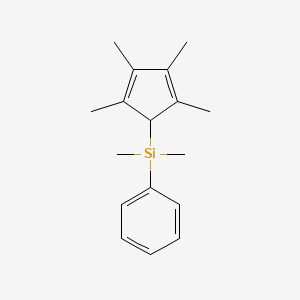

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
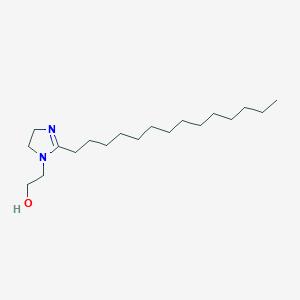
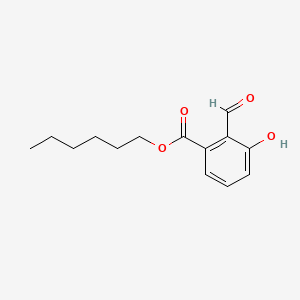
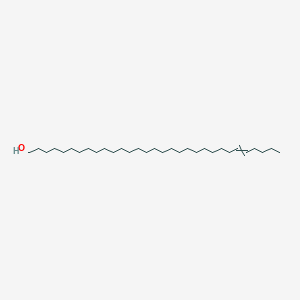
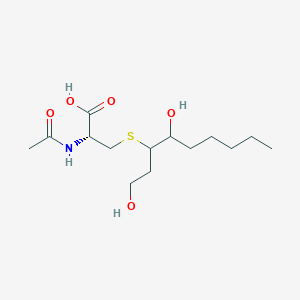
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
